Val-Cit-PABC-Ahx-May (TFA) is a specialized compound primarily utilized as a cleavable linker in the synthesis of antibody-drug conjugates (ADCs). This compound facilitates targeted delivery of therapeutic agents to cancer cells, enhancing the efficacy and reducing systemic toxicity. Val-Cit-PABC-Ahx-May (TFA) is characterized by its ability to be cleaved by specific enzymes, allowing for the release of the active drug in the vicinity of the target cells.
Val-Cit-PABC-Ahx-May (TFA) is classified as a peptide-based linker. It is derived from the combination of valine and citrulline amino acids, linked to a para-aminobenzyl carbamate (PABC) and a hexanoic acid moiety. The compound's full molecular formula is with a molecular weight of approximately 1282.79 g/mol . This classification places it within a broader category of compounds used in bioconjugation chemistry, specifically designed for ADC applications.
The synthesis of Val-Cit-PABC-Ahx-May (TFA) involves several key steps, primarily focusing on amide bond formation and protecting group strategies to enhance yields and selectivity. Initial attempts utilized Fmoc-Val-OSu as a starting material, which underwent coupling reactions that faced challenges such as low yields and epimerization at the citrulline stereogenic center .
To improve outcomes, alternative protecting groups such as Boc and Cbz were employed, which are more stable under basic conditions. The optimized synthesis route achieved high yields (70-95%) while maintaining exclusive diastereoselectivity, mitigating racemization risks associated with citrulline .
The molecular structure of Val-Cit-PABC-Ahx-May (TFA) features a backbone consisting of valine and citrulline residues linked through an amide bond to the PABC moiety. The presence of hexanoic acid further extends the linker functionality.
Val-Cit-PABC-Ahx-May (TFA) undergoes specific chemical reactions that are critical for its function in ADCs. The main reaction involves enzymatic cleavage by cathepsin B, which selectively hydrolyzes the linker under physiological conditions.
The mechanism of action for Val-Cit-PABC-Ahx-May (TFA) hinges on its ability to selectively release cytotoxic agents upon enzymatic cleavage. This process occurs predominantly within cancerous tissues where cathepsin B is overexpressed.
Val-Cit-PABC-Ahx-May (TFA) is typically presented as a white to off-white powder. Its solubility profile allows it to be dissolved in common organic solvents used in peptide synthesis.
Val-Cit-PABC-Ahx-May (TFA) has significant applications in scientific research and therapeutic development:
CAS No.: 1492-61-1
CAS No.: 2595-33-7
CAS No.:
CAS No.:
CAS No.: 898434-63-4